(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Chiral building block Enantiomeric purity Medicinal chemistry

(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1147112-66-0) is a single-enantiomer, N-Cbz-protected cis-3-fluoro-4-hydroxypiperidine derivative with molecular formula C₁₃H₁₆FNO₃ and molecular weight 253.27 g/mol. It belongs to the class of chiral fluorinated piperidine building blocks that serve as key intermediates in the synthesis of central nervous system (CNS) receptor modulators, kinase inhibitors, and other bioactive molecules where the combination of a cis-relationship between the 3-fluoro and 4-hydroxy substituents, a specific absolute (3R,4S) configuration, and a hydrogenolysis-labile Cbz protecting group collectively confer synthetic and pharmacological advantages not replicable by racemic, diastereomeric, or alternative-protecting-group analogs.

Molecular Formula C13H16FNO3
Molecular Weight 253.27
CAS No. 1147112-66-0
Cat. No. B3045827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
CAS1147112-66-0
Molecular FormulaC13H16FNO3
Molecular Weight253.27
Structural Identifiers
SMILESC1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m1/s1
InChIKeyRKRKELORNFODMN-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1147112-66-0): A Defined-Stereochemistry Fluorinated Piperidine Building Block for CNS and Kinase-Targeted Synthesis


(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1147112-66-0) is a single-enantiomer, N-Cbz-protected cis-3-fluoro-4-hydroxypiperidine derivative with molecular formula C₁₃H₁₆FNO₃ and molecular weight 253.27 g/mol [1]. It belongs to the class of chiral fluorinated piperidine building blocks that serve as key intermediates in the synthesis of central nervous system (CNS) receptor modulators, kinase inhibitors, and other bioactive molecules where the combination of a cis-relationship between the 3-fluoro and 4-hydroxy substituents, a specific absolute (3R,4S) configuration, and a hydrogenolysis-labile Cbz protecting group collectively confer synthetic and pharmacological advantages not replicable by racemic, diastereomeric, or alternative-protecting-group analogs [2][3].

Why the (3R,4S)-Cbz-3-Fluoro-4-Hydroxypiperidine Scaffold Cannot Be Replaced by Racemic, Trans-Diastereomeric, or Boc-Protected Analogs in Stereochemically Demanding Synthetic Programs


Substituting this compound with the racemic cis-mixture (CAS 913574-95-5) introduces the (3S,4R)-enantiomer, which can exhibit divergent receptor-binding affinity and pharmacokinetics as demonstrated across fluoropiperidine-containing drug candidates ; using the trans-diastereomer (CAS 913574-96-6) alters the relative spatial orientation of the fluorine and hydroxyl groups, ablating the intramolecular hydrogen-bonding network shown to drive synergistic potency gains of up to 50-fold selectivity in EGFR mutant versus wild-type enzyme systems [1]; replacing the Cbz group with Boc eliminates the hydrogenolytic deprotection orthogonality required when acid-labile functionality is present elsewhere in the synthetic sequence [2]; and employing an undefined cis/trans mixture (CAS 1228631-27-3) forfeits both enantiomeric and diastereomeric control simultaneously. The quantitative evidence below demonstrates that each of these structural features—absolute configuration, cis-diastereomeric relationship, and N-protecting group identity—carries measurable and meaningful consequences for synthetic efficiency, target engagement, and ultimately procurement decision-making.

Quantitative Differentiation Evidence: (3R,4S)-Benzyl 3-Fluoro-4-Hydroxypiperidine-1-Carboxylate Versus Closest Analogs


Stereochemical Definition: Single (3R,4S) Enantiomer versus Racemic cis-Mixture (CAS 913574-95-5) — Impact on Reproducibility and Downstream Enantiopurity

The target compound (CAS 1147112-66-0) is the single (3R,4S)-enantiomer, whereas the more commonly listed comparator cis-1-Cbz-3-fluoro-4-hydroxypiperidine (CAS 913574-95-5) is a racemic mixture designated 'REL-(3R,4S)' . In receptor-binding and enzyme-inhibition contexts, the (3R,4S) and (3S,4R) enantiomers of fluorohydroxypiperidine derivatives exhibit differential target engagement, with the (3R,4S) configuration reported as critical for bioactivity in comparative stereoisomer studies . Procurement of the racemate necessitates additional chiral resolution steps (e.g., chiral preparative HPLC or enzymatic kinetic resolution) to obtain enantiopure material, adding cost, time, and yield loss, whereas the single-enantiomer product provides defined stereochemical input directly [1].

Chiral building block Enantiomeric purity Medicinal chemistry Stereoselective synthesis

Cis-versus-Trans Diastereomer Differentiation: Measurable Potency and Selectivity Gains from cis-3-Fluoro-4-Hydroxypiperidine Configuration in EGFR Kinase Inhibitor Optimization

In a lead optimization campaign for noncovalent, mutant-selective EGFR inhibitors, Heald et al. (J. Med. Chem. 2015) reported that cis-fluoro substitution on the 4-hydroxypiperidine moiety provided 'synergistic, substantial, and specific potency gain through direct interaction with the enzyme and/or effects on the proximal ligand oxygen atom' [1]. The trans-diastereomeric analogs did not recapitulate this potency gain, underscoring the critical role of the cis-relationship between the 3-fluoro and 4-hydroxy substituents. Further development of the fluorohydroxypiperidine series yielded a pair of diastereomers achieving 50-fold enzyme- and cell-based selectivity for T790M mutant EGFR over wild-type EGFR in vitro, with pathway knockdown confirmed in an in vivo xenograft model [1].

EGFR kinase inhibitors Mutant-selective inhibitors Structure-activity relationship Fluorine conformational effects

N-Protecting Group Strategy: Cbz Enables Hydrogenolytic Orthogonality Unavailable with N-Boc Analogs

The Cbz (carboxybenzyl) protecting group on the target compound undergoes selective removal via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the N-Boc analog—tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-40-6 or related stereoisomers)—requires acidic deprotection (e.g., TFA or HCl/dioxane) [1]. This orthogonality is critical when the synthetic sequence incorporates acid-sensitive functional groups (e.g., acetals, silyl ethers, or base-labile esters) that would be compromised under Boc-deprotection conditions. In the M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM) patent series, the Cbz-protected fluorohydroxypiperidine intermediate is specifically employed to enable downstream hydrogenolytic deprotection without disturbing the heteroarylpiperidine ether core [2].

Protecting group orthogonality Hydrogenolysis Multistep synthesis Peptide coupling

Physicochemical Differentiation: Predicted Physicochemical Properties of (3R,4S)-Benzyl 3-Fluoro-4-Hydroxypiperidine-1-Carboxylate Compared to trans-Diastereomer and cis/trans Mixture

The computed physicochemical properties of the target compound reveal a predicted XLogP3-AA value of 1.5, one hydrogen bond donor (the 4-OH group), four hydrogen bond acceptors (the carbamate carbonyl, the ring nitrogen, the fluorine atom, and the hydroxyl oxygen), and a rotatable bond count of 3 [1]. While the molecular formula and molecular weight are identical across all four stereoisomers (cis-(3R,4S), cis-(3S,4R), trans-(3R,4R), and trans-(3S,4S)), the distinct spatial orientation of the fluoro and hydroxyl substituents in the cis versus trans diastereomers produces different molecular dipole moments and intramolecular hydrogen-bonding geometries that affect chromatographic retention times, solubility, and—most importantly—target protein binding conformations . The cis-configuration enables a gauche relationship between the electronegative fluorine and hydroxyl groups, creating a characteristic dipole that has been exploited in CNS drug design to optimize membrane permeability while retaining hydrogen-bonding capacity [2].

Lipophilicity Hydrogen bonding Predicted ADME Chromatographic behavior

Vendor Purity Stratification and Its Impact on Downstream Synthetic Reproducibility

Commercially available purity grades for the target compound (CAS 1147112-66-0) range from 95% (AKSci, Calpac) to 97% (Calpac) to 98+% (Leyan) . In contrast, the most commonly available racemic cis-mixture (CAS 913574-95-5) is typically listed at 95% purity without specification of enantiomeric excess, meaning that even if chemical purity is high, the enantiomeric composition is inherently racemic and therefore only 50% of the material carries the desired (3R,4S) configuration . The single-enantiomer product at 98+% purity (Leyan) provides both high chemical purity and defined stereochemistry in a single procurement step. For the trans-diastereomer (CAS 913574-96-6), standard purity is specified at 97% (Bidepharm) but the trans scaffold lacks the documented potency advantage of the cis configuration . The cis/trans mixture (CAS 1228631-27-3) offers the lowest procurement specificity, containing four stereoisomeric forms.

Chemical purity Quality control Procurement specification Reproducibility

Optimal Application Scenarios for (3R,4S)-Benzyl 3-Fluoro-4-Hydroxypiperidine-1-Carboxylate Based on Differentiated Evidence


Synthesis of Mutant-Selective EGFR Kinase Inhibitors Requiring the cis-3-Fluoro-4-Hydroxypiperidine Pharmacophore

The compound serves as the optimal enantiopure building block for constructing cis-3-fluoro-4-hydroxypiperidine-containing EGFR inhibitors targeting T790M drug-resistant mutants. The J. Med. Chem. 2015 case study established that cis-fluoro substitution on 4-hydroxypiperidine provides synergistic potency gain and that the optimized fluorohydroxypiperidine diastereomer series achieved 50-fold selectivity for T790M mutants over wild-type EGFR [1]. Using the single (3R,4S)-enantiomer with a Cbz protecting group enables direct incorporation of the defined stereochemistry into the inhibitor scaffold without additional chiral resolution, while the Cbz group can be removed via hydrogenolysis under conditions compatible with the heteroaryl core.

M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Intermediate

The compound is specifically referenced as a key intermediate in Merck Sharp & Dohme's patent series on heteroarylpiperidine ether allosteric modulators of the M4 muscarinic acetylcholine receptor, a target implicated in schizophrenia and Alzheimer's disease [2]. The (3R,4S)-stereochemistry of the fluorohydroxypiperidine moiety is critical for M4 PAM activity, and the Cbz protecting group allows selective deprotection after ether coupling without disturbing the acid-sensitive heteroarylpiperidine scaffold [2]. Procurement of the defined enantiomer eliminates the risk of incorporating the inactive (3S,4R)-enantiomer into the final drug candidate.

IRAK4 Kinase Inhibitor Development Utilizing Fluoropiperidine-Containing Phenylacetamide Scaffolds

The cis-3-fluoro-4-hydroxypiperidine core has been employed in phenylacetamide-based IRAK4 inhibitor programs targeting innate immune and inflammatory signaling pathways [3]. The enzymatic resolution poster presented at ACS Fall 2022 specifically addressed the challenge of obtaining enantiopure cis-3-fluoro-4-hydroxypiperidine for these inhibitor series, underscoring the value of procuring the pre-resolved (3R,4S)-enantiomer directly, thereby bypassing the need for lipase-catalyzed kinetic resolution or chiral preparative HPLC [3]. This scenario is particularly relevant for CROs and pharmaceutical companies operating under timelines where in-house chiral resolution is not feasible.

Multistep Synthesis Requiring Orthogonal N-Deprotection in the Presence of Acid-Labile Functionality

When the synthetic route incorporates acid-sensitive protecting groups (e.g., silyl ethers, THP ethers, tert-butyl esters, or acid-labile heterocycles), the Cbz group on the target compound provides the only viable N-deprotection option via neutral hydrogenolysis, whereas the N-Boc analog would require acidic conditions (TFA or HCl) that would cleave the acid-labile groups simultaneously [4]. The (3R,4S) single enantiomer further ensures that the stereochemical integrity of the fluorohydroxypiperidine moiety is maintained throughout the deprotection and subsequent coupling steps, avoiding the diastereomeric mixtures that would result from using the racemic cis-mixture.

Quote Request

Request a Quote for (3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.